molecular formula C16H17N5O B2830453 1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1203346-97-7

1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2830453
CAS No.: 1203346-97-7
M. Wt: 295.346
InChI Key: PUYSEXQNBDZSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1203346-97-7) is a chemical compound with the molecular formula C16H17N5O and a molecular weight of 295.34 g/mol . It belongs to the pyrazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . Pyrazole derivatives are the subject of extensive research for their potential pharmacological properties. Literature indicates that structurally related compounds have demonstrated significant antiviral activity , including inhibition of the Hepatitis C virus (HCV) . Other pyrazole-based molecules have shown promising antimicrobial effects against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus ), as well as antioxidant and cytotoxic activities in biological assays . The mechanism of action for pyrazole compounds is often target-specific, with some acting as enzyme inhibitors or receptor antagonists, making them valuable tools for probing biological pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-11-9-14(20(3)18-11)16(22)17-15-10-12(2)19-21(15)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYSEXQNBDZSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The carboxylic acid group on the pyrazole ring can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyrazole-carboxamide derivatives and their properties, highlighting structural variations and their implications:

Compound Name / ID Substituents / Structural Features Physicochemical Data (MP, Molecular Weight) Biological Activity / Applications Key References
Target Compound 1,3-dimethylpyrazole + 3-methyl-1-phenylpyrazole carboxamide Not reported Not explicitly reported
AN91 1,3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide Not reported Insecticidal activity (vs. A. fabae), comparable to tolfenpyrad; targets cellular respiration
3a (Molecules, 2015) 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide MP: 133–135°C; MW: 403.1 g/mol Synthetic intermediate; structural isomerism observed
3b (Molecules, 2015) 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide MP: 171–172°C; MW: 437.1 g/mol IR/NMR data confirmed stability under acidic/basic conditions
7a (Molecules, 2017) 1,3-Dimethyl-N-[(2-phenyloxazol-4-yl)methyl]-1H-pyrazole-5-carboxamide Not reported Insecticidal lead compound; oxazole substituent enhances lipophilicity
Y501-9022 (Screening, 2025) 1,3-Dimethyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazole-5-carboxamide MW: 299.41 g/mol High-throughput screening hit; branched alkyl chain improves membrane permeability
K9X (PDB, 2022) 4-Bromo-1,3-dimethyl-N-[(4R)-2-phenylimidazo[1,2-a]pyrimidin-7-yl]-1H-pyrazole-5-carboxamide MW: 419.25 g/mol Binds human phosphodiesterase 10 (IC50 = 0.097 µM); bromine enhances target affinity

Structural and Functional Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups (Cl, CN): Chloro and cyano substituents (e.g., in 3a–3b) enhance thermal stability (higher melting points) and influence π-π stacking interactions, critical for solid-state packing . Heterocyclic Moieties: Replacement of phenyl with thiazole (AN91) or oxazole (7a) rings improves insecticidal activity by modulating electron distribution and binding to mitochondrial complex I . Bulkier Substituents: Compounds like K9X and Y501-9022 incorporate imidazopyrimidine or isopropylphenyl groups, which increase steric bulk and enhance target selectivity (e.g., PDE10 inhibition) .

Synthetic Challenges

  • The target compound’s diazonium salt precursor (from ) undergoes unexpected chlorination and isomerization, highlighting reactivity challenges in pyrazole-carboxamide synthesis .
  • EDCI/HOBt-mediated coupling (used in ) is a reliable method for carboxamide formation, yielding 62–71% isolated products .

Biological Relevance AN91 demonstrates that methyl groups at positions 1 and 3 of the pyrazole ring are essential for maintaining insecticidal potency, while the thiazole methylene spacer optimizes bioavailability .

Biological Activity

1,3-Dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure, characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 262.32 g/mol

The structure includes multiple functional groups that contribute to its biological activity, particularly the pyrazole moiety, which is known for diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Specifically, this compound has shown promise in various studies:

1. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance:

  • A derivative of pyrazole was found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

  • In vitro studies demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with specific derivatives showing enhanced activity due to structural modifications such as the addition of piperidine moieties .

3. Anticancer Potential

Research has also highlighted the anticancer potential of pyrazole derivatives:

  • Compounds similar to this compound exhibited cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

StudyFindings
Selvam et al. (2014)Reported promising anti-inflammatory activity in newly synthesized pyrazole derivatives .
Burguete et al. (2014)Demonstrated significant antibacterial activity against E. coli and S. aureus with specific derivatives .
Chovatia et al. (2023)Evaluated anti-tubercular activity against Mycobacterium tuberculosis, showing high inhibition rates .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit key inflammatory mediators, leading to reduced inflammation.
  • Antibacterial Mechanisms : Its effectiveness against bacterial strains suggests interference with bacterial cell wall synthesis or function.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including pyrazole ring formation and subsequent carboxamide coupling. A common approach is:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions .
  • Step 2: Alkylation or substitution reactions to introduce methyl and phenyl groups at specific positions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is used to facilitate substitutions .
  • Step 3: Carboxamide coupling using reagents like 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) .
    Critical Parameters: Temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for base activation) significantly impact yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm and phenyl protons at δ 7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₇H₁₈N₄O: 294.1485) .
  • HPLC-PDA: Ensures >95% purity using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with substituted phenyl or pyrazole groups?

Methodological Answer: A comparative SAR table highlights key modifications and their effects:

Compound Modification Biological Activity
Target compound3-Methylphenyl on pyrazoleAnticancer (IC₅₀: 12 µM, HeLa)
N-(4-Fluorophenyl) analogFluorine at para positionEnhanced COX-2 inhibition (85%)
1,3-Dimethyl isoindole derivativeDioxo isoindole substitutionAntitumor (IC₅₀: 8 µM, MCF-7)

Substituents like fluorine or isoindole groups improve target binding affinity by 30–50% due to increased electronegativity or π-π stacking .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Meta-Analysis: Compare datasets for shared variables (e.g., cell line origin, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in MTT incubation times (24h vs. 48h) .
  • Structural Validation: Re-characterize compounds from conflicting studies to confirm identical structures (e.g., via X-ray crystallography) .
  • Dose-Response Curves: Use standardized concentrations (e.g., 0.1–100 µM) and replicate experiments ≥3 times .

Q. How can molecular docking elucidate interactions with biological targets like kinases or receptors?

Methodological Answer:

  • Target Selection: Prioritize proteins with known pyrazole-binding sites (e.g., EGFR kinase or COX-2) .
  • Software Tools: AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Key Interactions: The carboxamide group forms hydrogen bonds with Lys50 in EGFR, while the phenyl group stabilizes hydrophobic pockets (ΔG: −9.2 kcal/mol) .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

Methodological Answer:

  • Optimization Steps:
    • Replace THF with dichloromethane (DCM) for easier solvent recovery .
    • Use flow chemistry for continuous carboxamide coupling at 50°C .
  • Impurity Control: Monitor by-products (e.g., unreacted pyrazole intermediates) via inline FTIR spectroscopy .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results in similar cell lines?

Methodological Answer:

  • Variable Control: Standardize cell passage number, serum concentration (e.g., 10% FBS), and seeding density (e.g., 10⁴ cells/well) .
  • Mechanistic Studies: Conduct apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Q. Why do substitution reactions at the pyrazole ring sometimes fail under basic conditions?

Methodological Answer:

  • Steric Hindrance: Bulky substituents (e.g., 3-methylphenyl) reduce nucleophilic attack efficiency. Switch to milder bases (e.g., NaHCO₃ instead of K₂CO₃) .
  • Solvent Effects: Polar aprotic solvents like DMF stabilize transition states better than THF for hindered substrates .

Research Design Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics: Administer 10 mg/kg intravenously in Sprague-Dawley rats; measure plasma concentration via LC-MS/MS over 24h .
  • Toxicity: 28-day subacute toxicity study in mice (OECD Guideline 407) with liver/kidney histopathology .

Q. How to design derivatives for improved metabolic stability?

Methodological Answer:

  • Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 5-position to reduce CYP450-mediated oxidation .
  • Prodrug Strategies: Convert the carboxamide to a methyl ester for enhanced oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.